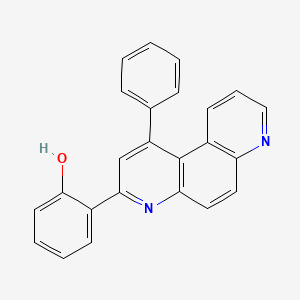

2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O/c27-23-11-5-4-9-17(23)22-15-19(16-7-2-1-3-8-16)24-18-10-6-14-25-20(18)12-13-21(24)26-22/h1-15,27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYCLFXFYHTFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC=C5O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Principles

Proton (¹H) NMR spectroscopy is predicated on the principle that protons in different electronic environments within a molecule resonate at distinct frequencies when placed in a strong magnetic field. The resulting spectrum provides several key pieces of information:

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is indicative of its electronic environment. Protons attached to or near electronegative atoms or aromatic rings are "deshielded" and appear at higher chemical shifts (downfield). For 2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol, protons on the aromatic rings are expected to resonate in the downfield region, typically between 6.5 and 9.0 ppm. libretexts.orgspectrabase.com The phenolic hydroxyl proton (OH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. docbrown.info

Integration: The area under a resonance peak is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

Spin-Spin Splitting (Coupling): The magnetic field of a proton is influenced by the spins of neighboring, non-equivalent protons. This interaction, known as spin-spin coupling, splits a single resonance into a multiplet (e.g., doublet, triplet, quartet). The splitting pattern, governed by the n+1 rule, reveals the number of adjacent protons.

For the this compound molecule, the ¹H NMR spectrum would be complex. The protons on the phenanthroline core, the phenyl substituent, and the phenol (B47542) ring would all exhibit distinct chemical shifts and coupling patterns, allowing for their specific assignment. For instance, the protons on the phenanthroline moiety of related structures show characteristic downfield shifts. researchgate.netmdpi.comrsc.org The protons of the phenyl and phenol rings would also show characteristic splitting patterns based on their substitution. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound based on Analogous Compounds

| Proton Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| Phenolic OH | Variable (broad singlet) | Hydrogen bonding, solvent dependent. docbrown.info |

| Phenanthroline Protons | 7.5 - 9.2 | Aromatic and heterocyclic environment. researchgate.net |

| Phenyl Protons | 7.0 - 8.0 | Standard aromatic region. |

| Phenol Protons | 6.8 - 7.5 | Electron-donating effect of the hydroxyl group may shift these upfield relative to benzene (B151609). |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Principles

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Since ¹³C has a low natural abundance, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift of a ¹³C nucleus is also dependent on its electronic environment.

Chemical Shift (δ): The chemical shifts for ¹³C nuclei span a much larger range than for protons, typically 0 to 220 ppm. Carbons in aromatic rings generally resonate in the 120-150 ppm region. libretexts.org The carbon attached to the hydroxyl group of the phenol would be expected in the 150-160 ppm range. Quaternary carbons (those not bonded to any hydrogens) often show less intense signals.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound based on Analogous Compounds

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| Phenolic C-OH | 150 - 160 | Deshielding effect of the attached oxygen atom. |

| Aromatic C (Phenanthroline) | 120 - 150 | Characteristic range for aromatic and heteroaromatic carbons. researchgate.net |

| Aromatic C (Phenyl & Phenol) | 115 - 140 | Standard aromatic carbon region. |

| Quaternary Aromatic C | 130 - 155 | Generally found in the downfield portion of the aromatic region. |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR, ¹⁵N CP/MAS)

For complex molecules like this compound, one-dimensional NMR spectra can be crowded and difficult to interpret definitively. In such cases, two-dimensional (2D) NMR techniques are invaluable.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. youtube.comyoutube.comharvard.edusdsu.eduyoutube.com COSY identifies protons that are coupled to each other, helping to trace out spin systems within the molecule. youtube.comyoutube.comharvard.edu HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule and assigning quaternary carbons. youtube.comyoutube.comnih.gov

Solid-State NMR: While most NMR is performed on solutions, solid-state NMR can provide information about the structure and dynamics of molecules in the solid phase. rsc.orgvscht.cz This is particularly useful for studying materials where single crystals suitable for X-ray diffraction cannot be grown. Magic Angle Spinning (MAS) is a key technique used in solid-state NMR to average out anisotropic interactions that would otherwise lead to very broad spectral lines. rsc.org

¹⁵N CP/MAS NMR: Given the presence of nitrogen atoms in the phenanthroline core, ¹⁵N NMR can be a powerful tool. nih.gov The Cross-Polarization (CP) technique enhances the signal of the low-abundance ¹⁵N nucleus, while MAS narrows the lines. ¹⁵N CP/MAS NMR can provide direct insight into the electronic environment of the nitrogen atoms, which is critical for understanding properties like basicity and coordination chemistry. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopic Principles

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. ijaemr.com Different functional groups absorb at characteristic frequencies.

For this compound, the FTIR spectrum would be expected to show:

O-H Stretch: A broad and often strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the phenol. researchgate.net The broadness is due to hydrogen bonding.

Aromatic C-H Stretch: Sharp absorptions typically appear just above 3000 cm⁻¹. libretexts.org

C=C and C=N Stretching: The aromatic rings and the C=N bonds of the phenanthroline system will give rise to a series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ region. nih.gov

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ range is characteristic of the phenolic C-O bond. ijaemr.com

Table 3: Predicted FTIR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3200 - 3600 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1400 - 1650 | Ring Stretching |

| Phenanthroline C=N | 1500 - 1650 | Stretching |

| Phenolic C-O | 1200 - 1300 | Stretching |

Note: The data in this table is predictive and based on characteristic group frequencies and data from similar compounds. ijaemr.comresearchgate.netnih.gov Actual experimental values may vary.

Raman Spectroscopy Principles

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light (usually from a laser). A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive (vibrations active in one are inactive in the other). While this compound lacks a center of symmetry, some vibrations may be stronger in one technique than the other.

The Raman spectrum of this compound would also show characteristic bands for the aromatic ring vibrations. Often, the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum, give rise to strong signals in the Raman spectrum. The Raman spectra of phenanthroline and its derivatives have been studied, revealing characteristic peaks for the ring system. youtube.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules.

Table 1: Calculated HRMS Data for this compound

| Formula | Calculated Exact Mass (m/z) |

|---|

This table is based on theoretical calculations and awaits experimental validation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds before they are introduced to the mass spectrometer for detection and fragmentation analysis. The analysis of phenolic compounds by GC-MS often requires derivatization to increase their volatility and improve chromatographic performance. nih.gov Techniques such as silylation are commonly employed for the analysis of phenols. nih.govnih.gov

For this compound, a GC-MS analysis would provide a characteristic retention time and a mass spectrum. The mass spectrum would show the molecular ion peak (M+) and a series of fragment ions. The fragmentation pattern is influenced by the compound's structure, with initial cleavages often occurring at the weaker bonds. While a specific experimental GC-MS fragmentation pattern for this compound is not documented in the provided sources, general fragmentation pathways for phenols and phenanthrolines can be inferred. For instance, the fragmentation of phenols can lead to the loss of CO, while phenanthroline structures can exhibit ring cleavages. researchgate.net

Table 2: Hypothetical GC-MS Parameters for Analysis of a Derivatized Analog

| Parameter | Value |

|---|---|

| Column | Fused-silica capillary column (e.g., DB-5 or equivalent) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Temperature Program | Optimized for elution of high molecular weight aromatic compounds |

This table represents typical starting conditions for a GC-MS analysis of a similar compound and would require optimization for this specific molecule. thermofisher.com

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

The molecular geometry of this compound is expected to be largely dictated by the rigid, planar 4,7-phenanthroline (B189438) core. The phenyl and phenol substituents will be attached to this core. A key conformational feature would be the dihedral angle between the plane of the phenanthroline ring system and the planes of the phenyl and phenol rings. In related structures, such as 2-phenyl-1,10-phenanthroline, the phenyl group is often twisted relative to the phenanthroline plane. umn.edunih.gov This twist arises from steric hindrance between the hydrogen atoms on the adjacent rings.

The presence of the intramolecular hydrogen bond between the phenolic hydroxyl group and one of the nitrogen atoms of the phenanthroline ring would likely enforce a more planar conformation in that region of the molecule.

Table 3: Representative Bond Lengths and Angles from Analogous Structures

| Bond/Angle | Typical Value | Reference |

|---|---|---|

| C-C (aromatic) | 1.36 - 1.42 Å | researchgate.net |

| C-N (in phenanthroline) | 1.32 - 1.37 Å | researchgate.net |

| C-O (phenol) | ~1.36 Å | nih.gov |

| C-C-C (in benzene ring) | ~120° | researchgate.net |

These values are based on crystallographic data of similar aromatic and heterocyclic compounds and serve as expected ranges.

In the solid state, molecules of this compound would be expected to pack in a way that maximizes stabilizing intermolecular interactions. Hydrogen bonding is a primary directional force that influences molecular packing. nih.gov The phenolic hydroxyl group is a potent hydrogen bond donor, and it could form intermolecular hydrogen bonds with the nitrogen atoms of neighboring phenanthroline rings or with the phenolic oxygen of another molecule.

Given the extensive aromatic system, π-stacking interactions are also anticipated to be a significant feature of the crystal packing. These interactions involve the face-to-face or offset stacking of the planar phenanthroline and phenyl rings of adjacent molecules. The distances between the centroids of these interacting rings are typically in the range of 3.3 to 3.8 Å. nih.govspuvvn.edu

Table 4: Expected Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor/Acceptor Groups | Typical Distance/Geometry |

|---|---|---|

| Hydrogen Bonding | O-H···N or O-H···O | D-A distance ~2.7-3.0 Å |

| π-π Stacking | Phenanthroline-Phenanthroline, Phenyl-Phenanthroline | Centroid-centroid distance ~3.3-3.8 Å |

The interplay of these non-covalent interactions would define the supramolecular architecture of the compound in the solid state. spuvvn.edu

Electronic Absorption Spectroscopy for Electronic Transitions and Energy Levels

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum is expected to be complex, showing multiple absorption bands corresponding to π→π* and possibly n→π* transitions. The phenanthroline core itself has strong absorptions in the UV region. researchgate.net The phenol chromophore also exhibits characteristic absorption bands. nih.govresearchgate.net The conjugation of the phenyl and phenol rings with the phenanthroline system will likely lead to a red-shift (bathochromic shift) of these absorption bands compared to the individual parent molecules.

The spectrum of the closely related 2-(1H-Imidazo[4,5-f] nih.govnih.govphenanthrolin-2-yl)phenol shows absorption maxima at 237 nm, 274 nm, and 335 nm in methanol (B129727) solution. nih.gov It is plausible that this compound would exhibit a similar absorption profile, with intense bands in the UV region and possibly extending into the near-visible range. The exact positions and intensities of these bands are sensitive to the solvent polarity. nih.gov

Table 5: Anticipated Electronic Absorption Maxima (λmax) for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π→π* | 220 - 280 | Phenanthroline, Phenyl, Phenol |

| π→π* | 280 - 350 | Extended conjugated system |

These ranges are estimations based on the spectra of analogous compounds. researchgate.netnih.goviosrjournals.org

Principles of UV-Visible Spectroscopy in Conjugated Systems

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. technologynetworks.com Its utility in the study of organic and biological molecules, particularly those with conjugated π-systems, is well-established. libretexts.org In these molecules, the energy gap for electronic transitions is reduced, leading to absorption at longer wavelengths. libretexts.org

Chromophores and Electronic Transitions

Molecules or parts of molecules that absorb light in the UV-Vis region are known as chromophores. libretexts.org In the case of this compound, the entire conjugated system, comprising the phenanthroline rings, the phenyl substituent, and the phenol moiety, acts as the chromophore. The extended π-conjugation in such systems is responsible for their characteristic electronic absorption spectra. acs.org

When a molecule absorbs light, electrons are promoted from a lower energy molecular orbital to a higher energy one. youtube.com In conjugated systems, the most significant transitions are:

π → π* (pi to pi-star) transitions: An electron is excited from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. Because the energy gaps for π - π* transitions are narrower in conjugated systems than in isolated double bonds, the absorption occurs at longer wavelengths. libretexts.org

n → π* (n to pi-star) transitions: An electron from a non-bonding orbital (like the lone pairs on the nitrogen atoms of the phenanthroline ring or the oxygen of the phenol group) is promoted to a π* antibonding orbital. dergipark.org.trresearchgate.net These transitions are generally weaker than π → π* transitions.

The HOMO-LUMO Gap

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. libretexts.org The energy of the absorbed photon must match this energy gap (ΔE) for an electronic transition to occur. libretexts.org The relationship between this energy gap and the wavelength of maximum absorbance (λmax) is inverse; a smaller energy gap results in absorption of longer wavelength light. youtube.com

As the extent of conjugation in a molecule increases, the HOMO-LUMO energy gap decreases. youtube.comlibretexts.org This leads to a bathochromic (red) shift in the absorption spectrum, meaning the λmax moves to a longer wavelength. youtube.comlibretexts.org For instance, the introduction of phenyl or alkynyl substituents to a phenanthroline backbone has been shown to red-shift the absorption maxima. nih.gov The broad nature of peaks in UV-Vis spectra is due to the combination of electronic transitions with a wide variety of vibrational states. youtube.com

The table below summarizes the typical electronic transitions observed in conjugated systems containing functionalities present in the target molecule.

| Transition Type | Orbitals Involved | Typical Chromophore | Expected Wavelength Region |

| π → π | π bonding to π antibonding | Conjugated aromatic rings (Phenanthroline, Phenyl) | 200-400 nm |

| n → π | Non-bonding to π antibonding | C=N (in Phenanthroline), -OH (in Phenol) | >300 nm |

This table presents generalized data based on fundamental principles of UV-Vis spectroscopy.

Analysis of Charge Transfer Characteristics

In molecules that contain both electron-donating and electron-accepting groups within a single conjugated framework, another type of electronic transition, known as a charge-transfer (CT) transition, can occur. These transitions involve the redistribution of electron density from one part of the molecule to another upon photoexcitation.

The compound this compound is designed with moieties that can facilitate such behavior. The phenol group is a well-known electron donor, while the phenanthroline system can act as an electron acceptor. acs.org This arrangement can give rise to Intramolecular Charge Transfer (ICT) states.

Hybridized Local and Charge-Transfer (HLCT) States

In some advanced materials, the excited state is not purely a locally-excited (LE) state (like a typical π-π* transition confined to one part of the molecule) or a pure CT state. Instead, it is a quantum mechanical mixture of both, referred to as a Hybridized Local and Charge-Transfer (HLCT) state. rsc.org The development of materials with HLCT characteristics is a strategy for creating highly efficient emitters for applications like organic light-emitting diodes (OLEDs). rsc.org By carefully designing the molecule to control the distance and linkage between the donor and acceptor units, the degree of charge transfer can be fine-tuned. rsc.org In a related system, introducing a benzene bridge between donor and acceptor moieties was shown to induce HLCT characteristics and improve device performance. rsc.org

The analysis of a compound like this compound would involve examining its absorption and emission spectra in solvents of varying polarity. A significant solvatochromic shift (a change in absorption or emission wavelength with solvent polarity) is a strong indicator of a charge-transfer character in the excited state. nih.gov

The table below outlines the potential charge transfer properties based on the structural components of the title compound.

| Property | Description | Structural Components Involved |

| Electron Donor | Moiety that can donate electron density. | Phenol group |

| Electron Acceptor | Moiety that can accept electron density. | Phenanthroline core acs.org |

| Potential Transition | Intramolecular Charge Transfer (ICT). | From the phenol moiety to the phenanthroline core. |

| Expected Characteristic | Solvatochromism: Spectral shifts with changing solvent polarity. | The entire conjugated system. |

This table is a theoretical projection based on the functionalities of the molecule and established principles of charge transfer.

Coordination Chemistry and Metal Complexation Principles

Ligand Architecture and Coordination Modes of 2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol

The unique structural arrangement of this compound dictates its versatile coordination behavior. Possessing both nitrogen and oxygen donor atoms, this ligand can engage with metal centers in several distinct ways.

N,N-Donor Chelation via Phenanthroline Nitrogen Atoms

A primary and well-established coordination mode of phenanthroline-based ligands is the bidentate chelation through the two nitrogen atoms of the phenanthroline ring system. nih.govmdpi.com This interaction forms a stable five-membered chelate ring with the metal ion, a characteristic feature of 1,10-phenanthroline (B135089) and its derivatives. nih.gov The rigidity of the phenanthroline scaffold preorganizes these nitrogen donors for effective binding. mdpi.com This N,N-chelation is a fundamental aspect of the coordination chemistry of this compound, providing a strong anchoring point for metal complex formation.

Role of Phenol (B47542) Oxygen in Metal Binding and Deprotonation

The presence of a phenolic hydroxyl group at the 2-position of the phenanthroline ring introduces an additional coordination site. The oxygen atom of the phenol can participate in metal binding, a phenomenon observed in various phenol-containing ligands. researchgate.net Coordination of the phenolic oxygen is often accompanied by the deprotonation of the hydroxyl group, particularly with metal ions that are sufficiently Lewis acidic. This deprotonation results in the formation of a more stable phenolate-metal bond. The coordination can induce a weakening of the O-H bond, facilitating this deprotonation process. researchgate.net The phenyl substituent at the 1-position may sterically influence the orientation of the phenol group and its accessibility for coordination.

Potential for Tridentate or Polydentate Coordination

The combination of the two phenanthroline nitrogens and the phenolic oxygen provides the potential for this compound to act as a tridentate N,N,O-donor ligand. This mode of coordination would involve the formation of two chelate rings with the metal center, one five-membered (N,N) and one six-membered (N,O), which can significantly enhance the stability of the resulting complex due to the chelate effect. libretexts.org The ability to act as a tridentate ligand has been observed in other mixed pyridine-phenol and phenanthroline-phenol systems. nih.govrsc.org The specific geometry adopted by the complex will depend on the preferences of the metal ion and the steric constraints imposed by the ligand itself.

Formation and Stability of Metal Complexes

The formation of stable metal complexes with this compound is governed by both thermodynamic and kinetic factors, which are intrinsically linked to the properties of both the ligand and the metal ion.

Influence of Metal Ion Characteristics (e.g., Oxidation State, Ionic Radius)

The nature of the metal ion plays a critical role in determining the structure and stability of the resulting complexes.

Oxidation State: The oxidation state of the metal ion influences its Lewis acidity and, consequently, the strength of the metal-ligand bonds. Higher oxidation states generally lead to stronger interactions and more stable complexes. rsc.org For instance, Fe(III) forms stable complexes with phenanthroline-based ligands. nih.govslideshare.net The oxidation state can also affect the likelihood of the deprotonation of the phenolic hydroxyl group.

Ionic Radius: The size of the metal ion is a crucial factor in determining the coordination geometry and the fit within the ligand's binding pocket. For polydentate ligands like this compound, there is often an optimal ionic radius for which the ligand can coordinate with minimal strain. The stability of complexes with divalent first-row transition metals often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II), which is related to the decrease in ionic radius and the increase in ligand field stabilization energy across the series.

Structural Diversity of Metal Complexes

The coordination of 2-(1-phenyl-4,7-phenanthroline-3-yl)phenol to metal centers gives rise to a variety of complex structures, with isomerism and topology being governed by a delicate interplay of electronic and steric factors.

Geometrical and Chiral Isomerism in Metal-Phenanthroline Complexes

The 1,10-phenanthroline core of the ligand is a classic bidentate chelator, binding to metal ions through its two nitrogen atoms. When multiple ligands coordinate to a single metal center, such as in an octahedral complex, different spatial arrangements, or geometrical isomers, can arise. For instance, with three bidentate ligands, facial (fac) and meridional (mer) isomers are possible. With two bidentate ligands and two monodentate ligands, cis and trans isomers can be formed.

Furthermore, the rigid and planar nature of the phenanthroline system can induce chirality in its metal complexes. For example, the coordination of three phenanthroline-type ligands to an octahedral metal center results in a propeller-like structure that can exist as two non-superimposable mirror images (enantiomers), designated as Δ (delta) for a right-handed propeller and Λ (lambda) for a left-handed one. This inherent chirality is a crucial feature in the design of stereoselective catalysts and probes for biological systems. The formation of helical complexes can also lead to chiral structures. acs.org While these principles are general for phenanthroline-based ligands, the specific steric demands of the phenyl and phenol substituents on 2-(1-phenyl-4,7-phenanthroline-3-yl)phenol would influence the relative stability and accessibility of these various isomers.

Factors Influencing Complex Topology

The final three-dimensional structure, or topology, of a metal complex is not random but is directed by specific properties of the ligand. For 2-(1-phenyl-4,7-phenanthroline-3-yl)phenol, steric hindrance and electronic effects are paramount.

Steric Hindrance: The presence of bulky substituents on the phenanthroline framework imposes significant spatial constraints that dictate the geometry of the resulting metal complex. Research on phenanthrolines with phenyl groups at the 4 and 7 positions has shown that these groups exert considerable steric pressure. nih.gov This steric hindrance can prevent the formation of otherwise expected structures. For instance, in copper(I) complexes, which typically favor a tetrahedral coordination geometry, bulky groups near the coordination site (at the 2 and 9 positions) are often used to enforce this geometry. However, studies have demonstrated that placing bulky phenyl groups at the 4 and 7 positions, away from the direct coordination site, is also highly effective in forcing a near-perfect tetrahedral geometry. nih.gov This is due to steric clashes between the phenyl groups of one ligand and the other ligand in a potential bis-ligand complex. This principle strongly suggests that 2-(1-phenyl-4,7-phenanthroline-3-yl)phenol would also promote the formation of tetrahedral complexes with metal ions like Cu(I).

Table 1: Factors Influencing the Topology of Metal Complexes with Substituted Phenanthrolines

| Factor | Description | Expected Influence of this compound |

| Steric Hindrance | Spatial bulk of substituents restricts possible coordination geometries. | The phenyl group at the 4-position creates significant steric hindrance, likely favoring the formation of specific geometries like tetrahedra in Cu(I) complexes to minimize steric clash. nih.gov |

| Electronic Effects | Substituents alter the electron density on the N-donor atoms, affecting metal-ligand bond strength. | The combination of the phenyl and phenol groups modifies the π-system of the phenanthroline core, influencing the stability and electronic properties (e.g., MLCT bands) of the complex. nih.govnih.gov |

| Metal Ion Preference | The intrinsic geometric preference of the metal ion (e.g., octahedral for Co(III), tetrahedral for Cu(I), square planar for Pd(II)). | The ligand's steric and electronic properties will work in concert with or against the metal's preferred coordination geometry, determining the final structure. nih.gov |

| Hydrogen Bonding | The phenol group (-OH) can act as a hydrogen bond donor, influencing crystal packing and supramolecular assembly. | The phenol moiety can form intermolecular hydrogen bonds, adding another layer of structural control beyond primary coordination. researchgate.net |

Supramolecular Assembly via Metal-Ligand Interactions

The directional nature of metal-ligand coordination bonds makes 2-(1-phenyl-4,7-phenanthroline-3-yl)phenol an excellent building block for the construction of complex, non-covalently linked superstructures through self-assembly processes.

Formation of Molecular Catenanes, Rotaxanes, and Knots

Phenanthroline-based ligands are central to the field of mechanically interlocked molecules (MIMs), such as catenanes (interlocked rings), rotaxanes (a wheel threaded on an axle), and molecular knots. nih.gov The synthesis of these topologies often relies on a metal-templated approach, pioneered by Sauvage and coworkers, where a metal ion, typically Cu(I), acts as a scaffold. nih.govnih.gov

In this strategy, two phenanthroline-based ligands are gathered around a Cu(I) ion, which organizes them into a pseudo-tetrahedral pre-complex. researchgate.net The ends of these ligands can then be covalently linked together, often through click chemistry or Glaser coupling, to form an interlocked structure. nih.govnih.gov After the covalent ring closure, the copper ion can be removed (demetalation) to yield the metal-free MIM. researchgate.net

Given its core structure, 2-(1-phenyl-4,7-phenanthroline-3-yl)phenol is a prime candidate for use in such templated syntheses. The phenanthroline unit provides the necessary coordination site for the templating metal ion. The phenyl and phenol substituents can be further functionalized to serve as reactive ends for ring-closing reactions or as bulky "stoppers" to prevent a macrocycle from de-threading from an axle in a rotaxane. nih.govnih.gov The synthesis of complex topologies like nih.govrotaxanes and composite knots has been successfully achieved using phenanthroline-based precursors, highlighting the versatility of this chemical system. acs.orgnih.gov

Self-Assembly Processes and Hierarchical Structures

Beyond the creation of discrete interlocked molecules, metal-ligand interactions involving phenanthroline derivatives can drive the spontaneous self-assembly of molecules into larger, well-defined, and often hierarchical structures. mdpi.com This process relies on the precise geometric information encoded within the ligand and the metal ion's coordination sphere.

The coordination of 2-(1-phenyl-4,7-phenanthroline-3-yl)phenol to metal ions can lead to the formation of discrete polynuclear complexes or extended coordination polymers. researchgate.net The final architecture is influenced by the coordination number and geometry of the metal, the ligand-to-metal ratio, and the presence of counter-ions or solvent molecules. For instance, the use of linear metal ions could lead to helical chains, while the use of metals that support multiple ligands could result in more complex three-dimensional networks.

Furthermore, secondary, non-covalent interactions play a crucial role in guiding these assemblies. For 2-(1-phenyl-4,7-phenanthroline-3-yl)phenol, these include:

π-π Stacking: The aromatic surfaces of the phenanthroline core and the phenyl substituent can stack with one another, providing additional stability and directionality to the assembly.

Hydrogen Bonding: The phenol group is a potent hydrogen bond donor and acceptor, enabling the formation of robust networks that can link individual metal complexes into higher-order structures. nih.gov

These self-assembly processes allow for the bottom-up construction of functional materials where the properties, such as luminescence or host-guest recognition, are an emergent property of the entire supramolecular structure. nih.gov

Computational and Theoretical Investigations of Electronic and Molecular Properties

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the ground-state properties of a molecule. DFT methods, particularly with hybrid functionals like B3LYP, are frequently employed for their balance of accuracy and computational efficiency in studying organic molecules. karazin.uappor.az

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of the atoms, corresponding to the most probable structure. For 2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol, this process would elucidate key structural parameters.

Conformational analysis would be particularly important for this molecule due to the rotatable single bonds connecting the phenyl and phenol (B47542) rings to the rigid phenanthroline core. This analysis involves calculating the energy of the molecule as these bonds are rotated to identify the most stable conformer(s) and the energy barriers between them. The planarity or tilt between the aromatic rings is a critical factor influencing the molecule's electronic properties. For similar bicyclic aromatic compounds, DFT calculations have successfully reproduced experimentally determined geometries. aksaray.edu.tr

| Parameter | Description | Expected Significance |

|---|---|---|

| Bond Lengths (Å) | Calculated distances between bonded atoms (e.g., C-C, C-N, C-O, O-H). | Provides insight into bond order and strength within the aromatic systems. |

| Bond Angles (°) | Angles formed by three consecutive bonded atoms (e.g., C-C-C, C-N-C). | Defines the geometry around each atom and the overall shape of the molecule. |

| Dihedral Angles (°) | Torsional angles defining the rotation around a bond, particularly between the phenanthroline, phenyl, and phenol rings. | Crucial for determining the degree of planarity and steric hindrance between the different ring systems. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. ossila.com The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A smaller energy gap generally implies higher reactivity and suggests that the molecule can be excited by lower-energy light, influencing its color and photophysical properties. ossila.comschrodinger.com For phenanthroline-based systems, the HOMO-LUMO gap is typically in the range of semiconductors, making them interesting for applications in organic electronics. ppor.azresearchgate.net Computational studies would map the electron density distribution of these orbitals, showing which parts of the molecule (phenanthroline, phenyl, or phenol moiety) are involved in electronic transitions.

| Property | Description | Predicted Significance |

|---|---|---|

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. Often localized on the electron-rich phenol moiety. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. Often localized on the electron-deficient phenanthroline core. |

| HOMO-LUMO Gap (ΔE) (eV) | The energy difference between the LUMO and HOMO levels. | Correlates with the molecule's stability and the energy required for the lowest electronic excitation. |

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using methods like Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MEP). The MEP visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of a molecule.

| Parameter | Description | Expected Finding |

|---|---|---|

| Mulliken Atomic Charges | Calculated partial charge on each atom in the molecule. | Nitrogen and oxygen atoms would carry negative charges, while the hydroxyl hydrogen and some carbons would be positively charged. |

| Dipole Moment (Debye) | The magnitude and direction of the net molecular polarity. | A significant dipole moment is expected due to the molecule's asymmetric and polar nature. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

While DFT is excellent for ground-state properties, TD-DFT is the workhorse method for studying molecules in their electronically excited states. This is crucial for understanding how the molecule interacts with light, which forms the basis of its photophysical and photochemical properties.

TD-DFT calculations can predict the energies and characteristics of electronic transitions that occur when a molecule absorbs light. These transitions involve the promotion of an electron from an occupied orbital to an unoccupied one (e.g., from the HOMO to the LUMO). The calculations reveal the nature of these transitions, which are often classified as:

Ligand-Centered (LC) transitions: Occurring within a specific part of the molecule, such as a π → π* transition within the phenanthroline or phenol aromatic systems.

Intramolecular Charge Transfer (ICT): Where the electron density moves from one part of the molecule to another upon excitation. For this compound, a transition from the electron-donating phenol group (donor) to the electron-accepting phenanthroline system (acceptor) would be a likely ICT state.

Analyzing the orbitals involved in the main transitions allows for a detailed understanding of how light absorption affects the molecule's electronic structure.

Photoluminescence, which includes fluorescence and phosphorescence, is the emission of light from a molecule after it has absorbed light. libretexts.org TD-DFT can be used to model these processes by calculating the geometries of the excited states and the energy barriers for returning to the ground state.

Fluorescence: This is the rapid emission of light from an excited singlet state. TD-DFT can predict the energy of this emission, which corresponds to the color of the emitted light. The difference between the absorption and emission energies (the Stokes shift) can also be estimated. Phenolic compounds are known to exhibit fluorescence that can be sensitive to their environment. researchgate.net

Phosphorescence: This is a much slower emission of light from an excited triplet state. TD-DFT can calculate the energy of the lowest triplet state and the probability of intersystem crossing (the transition from a singlet to a triplet state), which is necessary for phosphorescence to occur. Phenanthroline derivatives are well-known for their phosphorescent properties, especially when coordinated to metal ions.

By modeling these pathways, TD-DFT provides a theoretical foundation for interpreting experimental absorption and emission spectra and for designing molecules with specific desired photophysical properties.

Simulation of Spectroscopic Signatures

Theoretical simulations provide invaluable support for the interpretation of experimental spectra, allowing for precise assignment of signals and a deeper understanding of the underlying molecular structure and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for accurately predicting NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method is a widely adopted approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. acs.orguq.edu.au

For a molecule like this compound, DFT/GIAO calculations can predict the chemical shifts for each unique proton and carbon atom. These theoretical values, when compared with experimental data, can confirm the molecular structure and assignment of resonances, especially for the complex aromatic regions of the phenanthroline, phenyl, and phenol rings. nih.gov Calculations are typically performed on a geometry-optimized structure of the molecule. The accuracy of these predictions can be further enhanced by incorporating solvent effects through computational models like the Polarizable Continuum Model (PCM).

Table 1: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm) for Key Moieties of this compound.

| Proton Location | Predicted Chemical Shift (ppm) |

| Phenolic OH | 9.5 - 10.5 |

| Phenanthroline H-2/H-9 | 9.0 - 9.3 |

| Phenanthroline H-5/H-6 | 8.0 - 8.3 |

| Phenyl Ring (ortho) | 7.6 - 7.8 |

| Phenyl Ring (meta/para) | 7.3 - 7.5 |

| Phenol Ring | 6.9 - 7.4 |

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the characteristic vibrational modes of a molecule. DFT calculations are routinely used to compute the harmonic vibrational frequencies and intensities, providing a theoretical vibrational spectrum that aids in the interpretation of experimental results. nih.govnih.govredalyc.org

Following geometry optimization, a frequency calculation is performed, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govmasjaps.com The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are commonly scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov Furthermore, Potential Energy Distribution (PED) analysis can be conducted to precisely assign the character of each vibrational mode, such as stretching, bending, or torsional motions of specific functional groups. masjaps.com

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) |

| O-H Stretch | Phenol | 3400 - 3600 |

| Aromatic C-H Stretch | Phenyl, Phenol, Phenanthroline | 3000 - 3100 |

| C=N Stretch | Phenanthroline | 1600 - 1650 |

| Aromatic C=C Stretch | Phenyl, Phenol, Phenanthroline | 1450 - 1600 |

| C-O Stretch | Phenol | 1200 - 1260 |

| C-H Out-of-Plane Bend | Aromatic Rings | 750 - 900 |

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for investigating the excited states of molecules and simulating their electronic (UV-Visible) absorption and emission spectra. acs.orgresearchgate.netarxiv.org TD-DFT calculations provide information on vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions by identifying the molecular orbitals involved. dergipark.org.tr

For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and identify whether the transitions are localized π → π* transitions within the aromatic systems or involve intramolecular charge transfer (ICT) between the electron-donating phenol moiety and the electron-accepting phenanthroline core. dergipark.org.tr Similar calculations on the optimized first singlet excited state geometry can predict fluorescence emission energies. These simulations are crucial for designing molecules with specific photophysical properties for applications in sensors, dyes, or light-emitting devices.

Table 3: Representative TD-DFT Predicted Electronic Transitions for this compound.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| S₁ | 3.54 | 350 | 0.25 | HOMO → LUMO | π → π* / ICT |

| S₂ | 3.87 | 320 | 0.18 | HOMO-1 → LUMO | π → π |

| S₃ | 4.28 | 290 | 0.45 | HOMO → LUMO+1 | π → π |

Mechanistic Insights from Computational Modeling

Beyond spectroscopy, computational modeling provides a window into the dynamic behavior of molecules, allowing for the exploration of reaction mechanisms and complex photophysical processes that are often difficult to probe experimentally.

Computational chemistry is a vital tool for mapping the potential energy surfaces of chemical reactions. researchgate.net By locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states, DFT calculations can elucidate detailed reaction mechanisms. acs.orgnih.govnih.gov The phenanthroline core of the title compound is a well-known ligand in organometallic catalysis, while the phenol group can act as a proton donor or binding site in sensing applications.

Theoretical studies can model the catalytic cycle of a reaction involving a metal complex of this compound, calculating the activation energy for each step to identify the rate-determining step. nih.gov In the context of chemical sensing, computations can model the interaction of the molecule with a target analyte, predicting binding energies and the resulting structural or electronic changes that would lead to a detectable signal.

The unique structure of this compound, which combines a potentially electron-donating phenol group with an electron-accepting phenyl-phenanthroline system, makes it a candidate for studying photoinduced energy and electron transfer processes.

Photoinduced Electron Transfer (PET) is a process where, upon photoexcitation, an electron moves from a donor moiety to an acceptor moiety. wikipedia.orgacs.org Computational methods can be used to assess the thermodynamic feasibility of PET by calculating the change in Gibbs free energy (ΔG) for the process. This involves computing the ground and excited-state oxidation and reduction potentials of the donor and acceptor fragments. The electronic coupling between the donor and acceptor, a key factor in determining the rate of electron transfer, can also be estimated computationally. nih.govuniversite-paris-saclay.frnih.gov

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor chromophore. mdpi.comrsc.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance) and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. hhu.demdpi.com While this compound itself is a single chromophore, it can be computationally modeled as a component in a larger FRET system. Theoretical calculations of its absorption and emission spectra (as described in 5.3.3) are essential for calculating the spectral overlap integral, which is a critical parameter for predicting FRET efficiency and the Förster distance (R₀). nih.gov

Investigation of Thermally Activated Delayed Fluorescence (TADF) Principles

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, significantly enhancing the efficiency of light-emitting materials. beilstein-journals.orgresearchgate.net This process is particularly crucial in organic light-emitting diodes (OLEDs), where it can theoretically enable 100% internal quantum efficiency by harvesting the 75% of excitons that are typically lost as non-radiative triplets in conventional fluorescent materials. beilstein-journals.orgmdpi.com The fundamental principle of TADF lies in the efficient reverse intersystem crossing (RISC) of excitons from the lowest triplet state (T1) to the lowest singlet state (S1), a process that is facilitated by a very small energy gap (ΔEST) between these two states. beilstein-journals.org

For a molecule like this compound, which possesses a donor-acceptor (D-A) architecture, the potential for TADF activity is significant. The phenol group can act as an electron donor, while the phenanthroline moiety serves as the electron acceptor. This intramolecular charge transfer (ICT) character is a key feature in many TADF emitters, as it can lead to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This separation reduces the exchange energy, which in turn minimizes the ΔEST, making the thermal up-conversion from T1 to S1 feasible at ambient temperatures. beilstein-journals.orgmdpi.com

The process begins with the electrical excitation of the molecule, which populates both singlet and triplet excited states. While the singlet excitons can decay radiatively to the ground state (S0) via prompt fluorescence, the triplet excitons typically have a much longer lifetime and are non-emissive. In a TADF molecule, if the ΔEST is sufficiently small (typically less than 0.2 eV), the triplet excitons can be thermally activated to undergo RISC to the S1 state. These repopulated singlet excitons can then decay to the ground state, emitting a photon in a process known as delayed fluorescence. nih.gov The delayed fluorescence has the same emission spectrum as the prompt fluorescence but occurs on a much longer timescale, typically in the microsecond to millisecond range. nih.gov

Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the TADF properties of new molecules. researchgate.net These calculations can estimate the energies of the S1 and T1 states, and thus the crucial ΔEST value. Furthermore, they can provide insights into the HOMO and LUMO distributions, the degree of ICT, and the spin-orbit coupling between the S1 and T1 states, all of which influence the rate of RISC.

Below is a table summarizing key photophysical parameters that are computationally investigated to assess the TADF potential of a compound like this compound, with hypothetical values based on typical ranges for efficient TADF emitters.

| Parameter | Symbol | Typical Value Range for TADF Emitters | Significance |

| Singlet-Triplet Energy Gap | ΔEST | < 0.2 eV | A small gap is essential for efficient thermal up-conversion from T1 to S1. beilstein-journals.org |

| Reverse Intersystem Crossing Rate | kRISC | > 10^5 s^-1 | A high rate ensures efficient harvesting of triplet excitons. |

| Photoluminescence Quantum Yield | ΦPL | > 70% | High PLQY is necessary for bright emission. |

| Prompt Fluorescence Lifetime | τp | ns range | Typical lifetime for fluorescence from the S1 state. |

| Delayed Fluorescence Lifetime | τd | µs - ms range | The long lifetime is a characteristic signature of TADF. nih.gov |

Solvent Effects and Environmental Interactions on Molecular Behavior

The photophysical properties of molecules with intramolecular charge transfer (ICT) characteristics, such as this compound, are often highly sensitive to the surrounding environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents. nih.gov Such changes are a direct consequence of the differential solvation of the ground and excited states of the molecule.

In a nonpolar solvent, the absorption and emission spectra of a D-A molecule are primarily determined by its intrinsic electronic structure. However, as the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the less polar ground state. This stabilization is due to the reorientation of the solvent molecules around the excited molecule, which has a larger dipole moment due to the charge transfer from the donor to the acceptor moiety.

This differential stabilization leads to a red-shift (a shift to longer wavelengths) in the emission spectrum, a phenomenon known as positive solvatochromism. researchgate.net The absorption spectrum may also be affected, but the effect is typically more pronounced in the emission spectrum due to the longer lifetime of the excited state, which allows for complete solvent relaxation. The magnitude of the solvatochromic shift can provide valuable information about the change in the dipole moment of the molecule upon excitation. The Lippert-Mataga equation is often used to quantify this relationship, correlating the Stokes shift (the difference in energy between the absorption and emission maxima) to the solvent polarity function. nih.gov

For this compound, the phenol donor and phenanthroline acceptor create a molecular structure susceptible to significant solvent effects. In polar solvents, the charge separation in the excited state would be stabilized, leading to a lower energy for the excited state and a red-shifted emission. In some cases, strong solvent interactions can even lead to the formation of twisted intramolecular charge transfer (TICT) states, where the donor and acceptor moieties twist relative to each other in the excited state, often resulting in a new, highly red-shifted, and sometimes quenched, emission band. nih.gov

Computational modeling can be employed to simulate the effects of different solvent environments on the molecular and electronic properties of the compound. By using continuum solvation models or explicit solvent molecules in the calculations, it is possible to predict the changes in the absorption and emission wavelengths, as well as the geometries of the ground and excited states in various solvents.

The following table illustrates the hypothetical effect of solvent polarity on the photophysical properties of this compound.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (cm^-1) |

| Hexane | 1.88 | 380 | 450 | 4100 |

| Toluene | 2.38 | 385 | 470 | 4800 |

| Dichloromethane | 8.93 | 390 | 500 | 5800 |

| Acetonitrile | 37.5 | 395 | 540 | 7100 |

Advanced Functional Applications and Mechanistic Principles

Catalytic Systems Utilizing 2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol as a Ligand

The application of phenanthroline-based ligands in catalysis is extensive, and the specific structure of this compound suggests its utility in forming highly active and selective transition metal complexes.

Transition metal complexes incorporating phenanthroline ligands are widely employed in homogeneous catalysis. acs.org The rigid structure of the phenanthroline backbone provides thermal stability to the resulting metal complexes, a desirable trait for many catalytic processes. The nitrogen atoms of the phenanthroline can chelate to a variety of transition metals, including but not limited to iron, cobalt, nickel, copper, palladium, and iridium. acs.orgnih.govnih.gov For this compound, the formation of such complexes would involve the two nitrogen atoms of the phenanthroline ring and potentially the oxygen atom of the phenol (B47542) group, leading to a tridentate ligand system. The specific coordination mode would depend on the metal center, its oxidation state, and the reaction conditions.

The presence of both a classic bidentate phenanthroline unit and a phenolic oxygen donor allows for the formation of complexes with varied electronic properties and coordination geometries. This versatility is crucial for tuning the catalytic activity of the metal center for specific organic transformations.

The catalytic activity and selectivity of metal complexes derived from this compound are governed by several key principles:

Ligand Effects: The electronic and steric properties of the ligand play a crucial role in determining the catalyst's performance. The electron-withdrawing nature of the phenanthroline ring can influence the electron density at the metal center, thereby affecting its reactivity. The bulky phenyl group at the 1-position can create a specific steric environment around the metal, which can influence substrate binding and product selectivity. Studies on related 2,6-bis(imino)pyridyl cobalt complexes have shown that steric effects, such as a larger open cone angle, can lead to higher catalytic activity. nih.gov

Spin States: For transition metals like iron and cobalt, the spin state of the complex can significantly impact its catalytic activity. The ligand field strength of the phenanthroline derivative can influence whether a high-spin or low-spin complex is formed, which in turn affects reaction rates and mechanisms.

Site Selectivity: In reactions involving multifunctional substrates, the catalyst's ability to direct the reaction to a specific site is paramount. The coordination environment created by the this compound ligand can provide the necessary steric and electronic cues to achieve high regioselectivity and stereoselectivity. For instance, in metal-phenolic networks, pH can be used to control the dominant coordination site, highlighting the tunability of such systems. nih.gov

While specific mechanistic studies involving this compound are not extensively documented, the general mechanistic pathways for related phenanthroline-based catalysts in key transformations can be inferred:

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, the phenanthroline ligand would stabilize the active Pd(0) species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The steric bulk of the phenyl group could influence the rate and selectivity of these steps. elsevierpure.com

Oxidation and Reduction: In oxidation catalysis, a high-valent metal-oxo species is often the key oxidant. The phenanthroline ligand would need to be stable under oxidative conditions to prevent ligand degradation. Conversely, in reduction reactions, the ligand can help stabilize low-valent metal centers and mediate electron transfer to the substrate. Mechanistic pathways for photocatalytic oxidation often involve the generation of radical intermediates. researchgate.net

Cycloaddition: In cycloaddition reactions, the Lewis acidity of the metal center, modulated by the ligand, can activate the substrate towards nucleophilic attack. The chiral environment created by a chiral derivative of the ligand can control the facial selectivity of the addition.

Asymmetric catalysis is a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds. nih.gov While this compound itself is achiral, the introduction of chiral centers into the ligand framework, for example, in the phenyl substituent or by creating atropisomerism, could yield chiral derivatives suitable for asymmetric catalysis.

The principles of asymmetric catalysis with such chiral ligands would rely on the formation of diastereomeric transition states, where one is energetically favored over the other. This energy difference arises from the specific steric and electronic interactions between the chiral ligand, the metal center, and the substrate. The development of chiral phenanthroline derivatives has been successful in various asymmetric transformations, including aziridination and alkynylation of aldehydes. researchgate.netmsu.edu

| Catalytic Application | Potential Role of the Ligand | Key Influencing Factors | Relevant Research Context |

| Homogeneous Catalysis | Stabilizes transition metal centers (e.g., Pd, Fe, Co) | Steric bulk of the phenyl group, electronic nature of the phenanthroline core | General use of phenanthrolines in catalysis acs.org |

| Asymmetric Catalysis | Provides a chiral environment around the metal center (with chiral derivatives) | Introduction of chirality into the ligand structure | Development of chiral ligands for enantioselective reactions elsevierpure.comnih.govnih.gov |

| Cross-Coupling Reactions | Modulates the electronic properties of the metal catalyst (e.g., Pd) | Ligand's ability to facilitate oxidative addition and reductive elimination | Buchwald-Hartwig amination elsevierpure.com |

| Oxidation/Reduction | Stabilizes the metal in various oxidation states | Ligand stability under reaction conditions | Photocatalytic oxidation mechanisms researchgate.net |

Design Principles for Optoelectronic Materials

The rigid, planar, and aromatic structure of the 4,7-phenanthroline (B189438) core, combined with its inherent electron-deficient nature, makes this compound a promising candidate for use in organic electronic devices.

Phenanthroline derivatives are well-known for their excellent electron-transporting properties and are frequently used as electron-transport layer (ETL) or host materials in OLEDs. researchgate.netfigshare.comsunatech.com The design of this compound aligns with the key principles for such applications:

Charge Transport: Efficient charge transport is critical for the performance of organic semiconductors. The extended π-conjugation of the phenanthroline system facilitates electron mobility. The presence of phenyl and phenol substituents can influence the molecular packing in the solid state, which in turn affects the intermolecular electronic coupling and charge transport efficiency. Theoretical studies on other aromatic-substituted semiconductors have shown that steric hindrance and the overlap of molecular orbitals are key factors in determining carrier mobility. rsc.org Research on related diphenanthroline compounds has demonstrated high electron mobilities in the range of 10⁻³ cm²/Vs. researchgate.netfigshare.com

Luminescence: The photoluminescent properties of the material are central to its use in OLEDs. The rigid structure of the phenanthroline core helps to minimize non-radiative decay pathways, potentially leading to high fluorescence quantum yields. The emission color can be tuned by modifying the substituents on the phenanthroline ring. The energy levels of the frontier molecular orbitals (HOMO and LUMO) determine the bandgap and thus the emission wavelength. Fluorination of related furan/phenylene co-oligomers has been shown to lower the energies of the frontier orbitals while maintaining bright luminescence. researchgate.net

Device Architecture: In an OLED, the this compound could be incorporated as part of the ETL to facilitate electron injection from the cathode and transport to the emissive layer. Alternatively, it could serve as a host material for phosphorescent emitters, where its high triplet energy would be a crucial requirement to ensure efficient energy transfer to the guest dopant. The performance of OLEDs can be significantly enhanced by using materials that lead to low driving voltages and high external quantum efficiencies. researchgate.netfigshare.com Decoupling charge transport from electroluminescence is a key strategy in designing high-performance organic semiconductors for light-emitting applications. nih.gov

| Property | Underlying Principle | Relevance to this compound | Performance Metrics in Related Systems |

| Electron Transport | Efficient intermolecular orbital overlap in the solid state | The rigid, planar phenanthroline core and substituent-influenced packing | Electron mobility of 4.4-5.8 x 10⁻³ cm²/Vs researchgate.netfigshare.com |

| Luminescence | High fluorescence quantum yield due to rigid structure | The aromatic system provides a platform for light emission, tunable by substituents | High external quantum efficiency (up to 30.8% in single-stack PhOLEDs) researchgate.netfigshare.com |

| Charge Injection | Low energy barrier for electron injection from the cathode | Electron-deficient nature of the phenanthroline ring lowers the LUMO energy level | Low driving voltage (e.g., 2.7 V) researchgate.netfigshare.com |

| Device Stability | High glass transition temperature (Tg) and morphological stability | The rigid molecular structure can lead to a high Tg | Tg of 123.9–182.1 °C and enhanced device lifetime researchgate.netfigshare.com |

Application in Solar Energy Conversion Systems (Mechanistic Aspects of Light Harvesting)

The process of light harvesting is fundamental to solar energy conversion, involving the absorption of photons and the subsequent transfer of excitation energy to a reaction center. mdpi.comescholarship.org In the context of materials like this compound, the efficiency of this process is intrinsically linked to its molecular structure. The extended π-conjugated system of the phenanthroline core, coupled with the phenyl and phenol substituents, allows for significant absorption of light across the UV-visible spectrum.

The mechanism of light harvesting in such organic molecules can be described by several key steps:

Photon Absorption: The molecule absorbs a photon, promoting an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the absorbed photon must match the energy gap between these orbitals.

Exciton (B1674681) Formation: This absorption event creates an exciton, a bound state of an electron and the hole it leaves behind.

Energy Transfer: For effective solar energy conversion, this exciton must be efficiently transferred to an acceptor material before it decays through non-radiative pathways or fluorescence. nih.gov In systems like dye-sensitized solar cells (DSSCs), the phenanthroline derivative, acting as the dye, would be adsorbed onto a semiconductor surface (e.g., TiO₂). researchgate.net Upon light absorption, the excited electron is injected from the LUMO of the dye into the conduction band of the semiconductor.

The efficiency of light harvesting can be quantified by the Light Harvesting Efficiency (LHE), which is dependent on the molar absorptivity of the compound at various wavelengths. For phenanthroline-based dyes, structural modifications are a key strategy to tune the absorption spectrum and improve LHE. researchgate.net The presence of the phenol group in this compound can enhance its electronic properties and facilitate strong anchoring to semiconductor surfaces, which is crucial for efficient electron injection.

Molecular Recognition and Chemosensing Mechanisms

The phenanthroline framework is a well-established platform for the development of chemosensors due to its rigid structure and strong metal-chelating ability. researchgate.net The incorporation of a phenolic group provides an additional binding site and a potential signaling unit.

Design Strategies for Fluorescent and Colorimetric Chemosensors

The design of chemosensors based on molecules like this compound typically follows a receptor-spacer-fluorophore/chromophore model. researchgate.net

Receptor: The 4,7-phenanthroline unit, with its two nitrogen atoms, acts as an excellent receptor for metal ions. The adjacent phenol group can also participate in coordination, enhancing selectivity.

Fluorophore/Chromophore: The entire conjugated system of the molecule can act as the signaling unit. Binding of an analyte to the receptor site modulates the electronic properties of the molecule, leading to a change in its fluorescence (fluorescent sensor) or absorption (colorimetric sensor) properties. mdpi.comnih.gov

Strategies to refine these sensors involve modifying the electronic nature of the molecule. Introducing electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap, thereby altering the photophysical response upon analyte binding. mdpi.com The synthesis of derivatives is often straightforward, allowing for the creation of a library of sensors with varied selectivities and sensitivities. nih.gov

Sensing Mechanisms for Metal Ions and Anions

The detection of analytes by this compound-based sensors can operate through several photophysical mechanisms:

Chelation-Enhanced Fluorescence (CHEF): In its free state, the fluorescence of the molecule might be quenched due to processes like photoinduced electron transfer (PET) from the phenol group to the phenanthroline ring. Upon binding a metal ion, the lone pair of electrons on the nitrogen and oxygen atoms become engaged in coordination. This coordination can inhibit the PET process, leading to a significant enhancement of fluorescence intensity, which signals the presence of the metal ion.

Photoinduced Electron Transfer (PET): As mentioned, PET can act as a quenching mechanism. A receptor containing a tertiary amine or other electron-rich group can quench the fluorescence of an attached fluorophore. When this receptor binds to a cation, the electron-donating ability of the receptor is diminished, the PET process is blocked, and fluorescence is "turned on". researchgate.net

Intramolecular Charge Transfer (ICT): ICT involves the transfer of electron density from an electron-donor part of the molecule to an electron-acceptor part upon photoexcitation. The binding of an analyte can significantly alter the efficiency of this process, leading to a shift in the emission wavelength. For instance, interaction with a metal ion could enhance the ICT character, causing a red-shift (bathochromic shift) in the fluorescence spectrum.

These mechanisms are pivotal for the detection of various species. While the phenanthroline unit is primarily a target for metal ions, the phenol group could potentially be used to devise sensing strategies for anions through hydrogen bonding interactions. nih.gov

Selectivity and Sensitivity Principles in Molecular Sensing

Selectivity refers to the ability of a sensor to respond to a specific analyte in the presence of other potentially interfering species. For a sensor like this compound, selectivity for different metal ions is governed by:

Coordination Geometry: The rigid structure of the phenanthroline-phenol pocket creates a specific coordination environment. Only metal ions with a compatible size, charge, and preferred coordination geometry will bind effectively.

Hard and Soft Acid-Base (HSAB) Theory: The nitrogen donors of the phenanthroline are borderline bases, suggesting favorable interactions with borderline acids like Fe²⁺, Cu²⁺, and Zn²⁺. The oxygen of the phenol is a hard donor, which could introduce selectivity for harder metal ions.

Sensitivity is determined by the lowest concentration of an analyte that can be reliably detected. High sensitivity is achieved through:

High Binding Affinity: A strong interaction between the sensor and the analyte (high association constant) ensures that even low concentrations of the analyte are bound.

Significant Signal Transduction: The binding event must cause a large and easily measurable change in the optical signal (e.g., a high fluorescence quantum yield for the complex in a CHEF-based sensor). mdpi.com

Low Background Noise: The sensor itself should have minimal background signal in the absence of the analyte. For a "turn-on" sensor, this means very low initial fluorescence. researchgate.netnih.gov

The combination of a well-defined binding cavity and a responsive fluorophore in this compound provides a strong foundation for developing highly selective and sensitive chemosensors. nih.gov

Theoretical Insights into Corrosion Inhibition Potential

Organic molecules containing heteroatoms (N, O, S) and π-electron systems are often effective corrosion inhibitors, as they can adsorb onto metal surfaces and form a protective layer. researchgate.netmdpi.com

Adsorption Mechanisms on Metal Surfaces

The potential of this compound as a corrosion inhibitor can be understood by examining its adsorption behavior on a metal surface, typically in an acidic medium.

Adsorption Process:

Protonation: In acidic solutions, the nitrogen atoms of the phenanthroline ring can become protonated.

Surface Charge: The metal surface itself may carry a charge.

Interaction: The inhibitor can interact with the metal surface through:

Physisorption: Electrostatic interaction between the charged inhibitor molecule and the charged metal surface.

Chemisorption: Covalent bond formation through the sharing of electrons between the lone pairs of the heteroatoms (N, O) and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic rings can also participate in this interaction. nih.gov

Theoretical Evaluation using Density Functional Theory (DFT): DFT calculations are a powerful tool for elucidating the inhibitor-metal interaction at a molecular level. wustl.edu Key parameters calculated include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, suggesting stronger chemisorption.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger interaction with the metal surface.

Mulliken Charges: Calculation of the charge distribution on each atom helps identify the active centers for adsorption (i.e., the atoms with the highest electron density). For this compound, the nitrogen and oxygen atoms are expected to be primary sites for chemical adsorption. mdpi.com

Correlation of Quantum Chemical Parameters with Inhibition Efficiencytaylorfrancis.com

The prediction of the inhibition efficiency of organic molecules, such as this compound, can be effectively elucidated through the use of quantum chemical calculations. lew.roresearchgate.net These theoretical methods provide insights into the electronic properties of the inhibitor molecule, which are crucial in determining the mechanism and effectiveness of its interaction with a metal surface. wisdomlib.org The relationship between the molecular structure of an organic compound and its inhibitory effect is a key area of study, with parameters derived from Density Functional Theory (DFT) being particularly valuable. researchgate.netdlsu.edu.phresearchgate.net

Several quantum chemical parameters are instrumental in this correlation. These include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), electronegativity (χ), and global hardness (η). wisdomlib.org These parameters help to rationalize the adsorption behavior of the inhibitor on the metal surface, which is a critical step in the inhibition process. researchgate.net